Paracetamol trihydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of paracetamol typically involves three main steps starting from phenol:
Nitration of Phenol: Phenol is nitrated to produce a mixture of ortho- and para-nitrophenol. This is achieved by adding phenol to a mixture of sodium nitrate and sulfuric acid at low temperatures.
Reduction of Nitro Group: The nitro group in para-nitrophenol is reduced to an amino group, forming para-aminophenol. This reduction is commonly carried out using hydrogen gas in the presence of a metal catalyst.
Acetylation: Para-aminophenol is then acetylated using acetic anhydride to produce paracetamol
Industrial Production Methods: In industrial settings, paracetamol is produced through a similar process but on a larger scale. The key steps involve:
- Continuous nitration and reduction processes to ensure high yield and purity.
- Crystallization from aqueous solutions to obtain the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions: Paracetamol trihydrate undergoes several types of chemical reactions, including:
Oxidation: Paracetamol can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite.
Reduction: The nitro group in nitrophenol is reduced to an amino group during synthesis.
Substitution: The acetylation of para-aminophenol is a substitution reaction where the amino group is acetylated
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst like palladium.
Substitution: Acetic anhydride in the presence of a base
Major Products:
Oxidation: NAPQI.
Reduction: Para-aminophenol.
Substitution: Paracetamol
Scientific Research Applications
Paracetamol trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of crystallization and polymorphism.
Biology: Investigated for its effects on cellular processes and enzyme activities.
Medicine: Widely used in pain relief and fever reduction studies.
Industry: Employed in the development of pharmaceutical formulations and drug delivery systems .
Mechanism of Action
Paracetamol exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of pain and fever. Paracetamol is also thought to inhibit myeloperoxidase, reducing the formation of inflammatory oxidants .
Comparison with Similar Compounds
Aspirin: Another analgesic and antipyretic, but with anti-inflammatory properties.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with similar uses but different side effect profiles.
Naproxen: Another NSAID with longer-lasting effects compared to paracetamol
Uniqueness: Paracetamol is unique in its selective inhibition of COX enzymes under low peroxide conditions, making it less likely to cause gastrointestinal side effects compared to NSAIDs. Its trihydrate form offers potential advantages in pharmaceutical formulations due to its crystalline stability .
Biological Activity
Paracetamol, also known as acetaminophen, is a widely used analgesic and antipyretic medication. Its trihydrate form has garnered attention due to its unique physical properties and biological activities. This article delves into the biological activity of paracetamol trihydrate, focusing on its mechanisms of action, pharmacokinetics, potential therapeutic applications, and associated risks.
Paracetamol's primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. However, recent studies suggest that it may also interact with a variant enzyme known as COX-3, which plays a role in thermoregulation and analgesia. The inhibition of these enzymes leads to decreased production of prostaglandins, which are mediators of pain and fever .
Key Findings:
- Inhibition of COX Enzymes : Paracetamol has been shown to inhibit COX-2 activity significantly, comparable to non-steroidal anti-inflammatory drugs (NSAIDs) .
- Thermoregulatory Effects : Paracetamol induces hypothermia by mechanisms not fully understood but may involve peripheral metabolic rate reduction and enhanced heat loss .
- Metabolite Activity : The metabolite N-acetyl-p-benzoquinone imine (NAPQI) has been implicated in paracetamol's analgesic effects through activation of TRPA1 and TRPV1 channels in pain pathways .
Pharmacokinetics
Paracetamol is rapidly absorbed in the gastrointestinal tract and is extensively metabolized in the liver. The majority is conjugated to glucuronide and sulfate forms for excretion, while a small percentage is oxidized to NAPQI. This metabolic pathway is crucial for understanding both its therapeutic effects and potential toxicity .
Table 1: Pharmacokinetic Profile of Paracetamol
Parameter | Value |
---|---|
Bioavailability | ~70% |
Peak Plasma Concentration | 30-60 minutes post-dose |
Half-life | 1-3 hours |
Primary Metabolites | Glucuronide, Sulfate |
Toxic Metabolite | NAPQI |
Therapeutic Applications
Paracetamol is primarily used for:
- Pain Relief : Effective against mild to moderate pain such as headaches, muscle aches, and arthritis.
- Fever Reduction : Commonly used to reduce fever in various populations, including children and older adults.
Case Studies
- Elderly Population : A study highlighted the need for evidence-based dosing in older adults due to altered pharmacokinetics leading to increased risk of hepatotoxicity at standard doses .
- Hepatotoxicity Risks : Research indicates that even normal therapeutic doses can lead to liver damage in individuals with depleted glutathione levels, emphasizing the importance of monitoring liver function in at-risk populations .
Safety Profile and Risks
While paracetamol is generally considered safe at therapeutic doses, there are notable risks associated with its use:
- Hepatotoxicity : Overdose or chronic use can lead to acute liver failure due to excessive accumulation of NAPQI when glutathione stores are insufficient .
- Adverse Effects in Special Populations : Older adults may experience altered drug metabolism leading to increased susceptibility to adverse effects .
Properties
CAS No. |
478080-38-5 |
---|---|
Molecular Formula |
C8H15NO5 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)acetamide;trihydrate |
InChI |
InChI=1S/C8H9NO2.3H2O/c1-6(10)9-7-2-4-8(11)5-3-7;;;/h2-5,11H,1H3,(H,9,10);3*1H2 |
InChI Key |
XVSQSTJDSNGBAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)O.O.O.O |
Origin of Product |
United States |
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